4-Bromopyridin-3-yl acetate
Description
4-Bromopyridin-3-yl acetate is a brominated pyridine derivative featuring an acetate ester group at position 3 and a bromine atom at position 4 of the pyridine ring. Its molecular formula is estimated as C₇H₆BrNO₂ (molecular weight ≈ 230.03 g/mol), derived by replacing the hydroxyl group of 4-bromopyridin-3-ol with an acetyl group via esterification.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
(4-bromopyridin-3-yl) acetate |
InChI |
InChI=1S/C7H6BrNO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3 |
InChI Key |
FGDDTXBBPJNIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridin-3-yl acetate can be achieved through various methods. One common approach involves the bromination of pyridine derivatives followed by esterification. For example, 4-bromopyridine can be reacted with acetic anhydride in the presence of a catalyst to form 4-Bromopyridin-3-yl acetate .
Industrial Production Methods
Industrial production of 4-Bromopyridin-3-yl acetate typically involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under varying conditions:
Key Insight : The electron-withdrawing pyridine ring enhances bromide displacement via SNAr, particularly with strong bases like KOH. Crown ethers improve reactivity by solvating counterions .
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings to form C–C bonds:
Mechanistic Note : The acetate group remains intact during coupling due to its stability under neutral/basic conditions .
Ester Functionalization
The acetate group undergoes hydrolysis and transesterification:
Application : Hydrolysis to the alcohol enables further derivatization (e.g., oxidation to aldehydes or alkylation) .
Reduction Reactions
The ester group is selectively reduced without affecting the bromine:
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2h | 4-Bromopyridin-3-yl ethanol | 78% | |
| DIBAL-H | Toluene, -78°C, 1h | 4-Bromopyridin-3-yl ethanol | 85% |
Note : Over-reduction to the alkylpyridine is avoided using stoichiometric DIBAL-H.
Aryne-Mediated Isomerization
Under strong base, 4-bromo derivatives undergo halogen migration via pyridyne intermediates:
| Conditions | Major Product | Selectivity | Source |
|---|---|---|---|
| LDA, THF, -78°C | 3-Bromopyridin-4-yl acetate | 4:3 = 72:18 |
Implication : This equilibrium allows access to 3-substituted pyridines, bypassing direct functionalization challenges .
Radical Reactions
Photoredox catalysis enables C–Br bond activation:
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ir(ppy)₃, Hantzsch ester | Blue LED, DMF, RT, 12h | 4-Trifluoromethylpyridin-3-yl acetate | 65% |
Mechanism : Single-electron transfer generates aryl radicals, which trap CF₃ groups from Togni’s reagent.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Bromopyridin-3-yl acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity, making it an ideal candidate for further functionalization.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Bromination of Pyridine Derivatives : Utilizing reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Esterification Reactions : Involving the reaction of 4-bromopyridine with acetic acid or its derivatives.
Antimicrobial Properties
Research indicates that 4-bromopyridin-3-yl acetate exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, as summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest potential applications in developing antibacterial agents, particularly against Gram-positive bacteria .
Inhibition of Cytochrome P450 Enzymes
The compound has been studied for its ability to inhibit specific cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, highlighting its importance in pharmacology and toxicology .
Pharmaceutical Applications
Drug Development
4-Bromopyridin-3-yl acetate is being investigated for its potential therapeutic properties. It serves as an intermediate in synthesizing bioactive compounds that may have applications in treating various diseases, including cancer and infectious diseases .
Material Science
Polymer Chemistry
The compound is also explored for its applications in polymer chemistry, particularly in developing advanced materials with specific properties such as biocompatibility and enhanced mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics suitable for biomedical applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 4-bromopyridin-3-yl acetate against a panel of bacterial strains. The results indicated that it possesses significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an active ingredient in topical antibacterial formulations.
Case Study 2: Cytochrome P450 Inhibition
In another study focusing on drug interactions, researchers found that 4-bromopyridin-3-yl acetate inhibited CYP1A2 enzyme activity. This finding underscores the compound's relevance in drug metabolism studies and its implications for pharmacotherapy involving drugs metabolized by this enzyme .
Mechanism of Action
The mechanism of action of 4-Bromopyridin-3-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Bromopyridin-3-yl)acetic Acid
- Structure : Features a carboxylic acid group instead of an acetate ester at position 3.
- Molecular Weight : 216.03 g/mol .
- Key Differences :
- Polarity : The carboxylic acid group increases polarity, enhancing solubility in aqueous media compared to the ester.
- Reactivity : The acidic proton enables salt formation and participation in condensation reactions, whereas the ester group in 4-bromopyridin-3-yl acetate may undergo hydrolysis or transesterification.
- Applications : Carboxylic acid derivatives are often used in metal coordination or as intermediates in drug design, while esters are preferred for lipophilic prodrugs .
Methyl 3-(2-Amino-5-bromopyridin-3-yl)acrylate
- Structure: Contains an acrylate ester and an amino group at position 2, with bromine at position 5 .
- Key Differences: Substitution Pattern: Bromine at position 5 (vs. Functional Groups: The amino group (-NH₂) introduces hydrogen-bonding capability, increasing solubility and reactivity in nucleophilic reactions. Applications: Amino-pyridine derivatives are common in ligand design for catalysis or as kinase inhibitors, whereas non-amino esters like 4-bromopyridin-3-yl acetate may serve as simpler building blocks .
N-(2-((2-Bromopyridin-3-yl)oxy)-2,3,3,3-tetrafluoropropyl)-4-iodoaniline
- Structure : Bromine at position 2 of the pyridine ring, coupled with fluorine and iodine substituents .
- Key Differences :
- Halogen Effects : Bromine at position 2 creates distinct electronic effects compared to position 4, influencing resonance stabilization and reactivity.
- Synthetic Yield : The synthesis of this compound achieved a 78% yield using Na₂CO₃ and iodonium salt in MeCN, suggesting that similar conditions could optimize 4-bromopyridin-3-yl acetate synthesis .
- Applications : Polyhalogenated compounds like this are often explored in medicinal chemistry for enhanced binding affinity.
Vinyl Acetate
- Structure : A simple ester without aromatic substitution .
- Key Differences :
- Reactivity : Vinyl acetate polymerizes readily due to its unsaturated bond, while 4-bromopyridin-3-yl acetate’s aromatic ring confers stability against radical reactions.
- Hydrolysis : The electron-withdrawing bromine and pyridine ring in 4-bromopyridin-3-yl acetate may slow ester hydrolysis compared to vinyl acetate.
| Property | 4-Bromopyridin-3-yl Acetate | Vinyl Acetate |
|---|---|---|
| Aromaticity | Yes | No |
| Polymerization Potential | Low | High |
| Hydrolysis Rate | Moderate | Fast |
Research Implications and Limitations
- Electronic Effects : Bromine at position 4 likely deactivates the pyridine ring, directing electrophilic attacks to position 2 or 5.
- Synthetic Challenges : Esterification of 4-bromopyridin-3-ol may require optimized conditions (e.g., acid catalysts or anhydrous environments) to avoid competing hydrolysis.
- Data Gaps : Experimental data on melting/boiling points, spectral signatures (e.g., NMR, IR), and biological activity are absent in the provided evidence, highlighting the need for further characterization.
Biological Activity
4-Bromopyridin-3-yl acetate is an organic compound that belongs to the pyridine family, characterized by the presence of a bromine atom and an acetate functional group. Its molecular formula is C₇H₈BrN₁O₂, with a molecular weight of approximately 230.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation, which are significant for drug development.
The synthesis of 4-bromopyridin-3-yl acetate typically involves the reaction of 4-bromopyridine with acetic anhydride under reflux conditions. This method facilitates the formation of the acetate group, which is crucial for its biological activity.
Biological Activity Overview
4-Bromopyridin-3-yl acetate exhibits a range of biological activities attributed to its interactions with specific molecular targets. These activities include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, impacting metabolic pathways essential for cellular function.
- Receptor Modulation : It has the potential to modulate receptor activities, which can influence signaling pathways in cells.
The presence of the bromine atom and the ester group enhances its binding affinity to biological targets, making it a valuable candidate for targeted drug design .
The mechanism of action involves the compound's ability to bind to active sites of enzymes or receptors, disrupting their normal function. The bromine atom can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the enzyme’s active site. This interaction can lead to inhibition of enzyme activity or modulation of receptor responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity. The following table summarizes key comparisons with structurally similar compounds:
| Compound Name | Similarity | Key Differences |
|---|---|---|
| Ethyl 2-(3-bromopyridin-4-yl)acetate | 0.80 | Bromine at a different position affecting reactivity |
| Ethyl 2-(4-bromopyridin-2-yl)acetate | 0.77 | Different substitution leading to unique properties |
| Methyl 2-(3-bromopyridin-4-yl)acetate | 0.75 | Methyl ester variant with different solubility |
| Ethyl 5-bromo-6-methylnicotinate | 0.74 | Different core structure affecting biological activity |
| 3-Bromo-5-pyridine carboxylic acid | 0.77 | Carboxylic acid form with distinct reactivity |
This analysis underscores the uniqueness of 4-bromopyridin-3-yl acetate within its structural class and its potential applications in pharmacology and agrochemistry.
Case Studies and Research Findings
Several studies have explored the biological implications of 4-bromopyridin-3-yl acetate:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit cytochrome P450 enzymes, crucial for drug metabolism. Such inhibition could affect the pharmacokinetics of co-administered drugs, necessitating further investigation into interaction profiles.
- Antimicrobial Activity : Preliminary screening has suggested that derivatives of brominated pyridines exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Further structure–activity relationship studies are ongoing to optimize these compounds for enhanced efficacy .
- Cancer Biomarkers : Investigations into glycoproteins associated with cancer have highlighted the potential role of compounds like 4-bromopyridin-3-yl acetate in modifying glycosylation patterns, which could serve as biomarkers for cancer diagnosis and treatment monitoring .
Q & A
Q. What are the optimized synthetic routes for preparing 4-Bromopyridin-3-yl acetate with high purity?
Answer: The synthesis typically involves bromination of pyridine precursors followed by acetylation. Key methodologies include:
- Bromination-Acetylation Sequence : Starting with 3-hydroxypyridine, bromination using N-bromosuccinimide (NBS) in acetonitrile under reflux yields 4-bromo-3-hydroxypyridine. Subsequent acetylation with acetic anhydride and catalytic sulfuric acid at 80–100°C achieves >85% purity .
- Nucleophilic Substitution : Pre-functionalized pyridine scaffolds (e.g., 3-methoxypyridine) undergo bromination at position 4, followed by acetate group introduction via substitution with acetyl chloride in DMF, yielding >90% product .
Q. Table 1. Comparison of Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination-Acetylation | NBS, Ac₂O, H₂SO₄, 80°C, 12 h | 78 | 85 | |
| Nucleophilic Substitution | AcCl, DMF, Et₃N, RT, 24 h | 92 | 93 |
Q. What spectroscopic techniques are most effective for characterizing 4-Bromopyridin-3-yl acetate?
Answer:
- 1H NMR : Key peaks include δ 2.35 (s, 3H, acetate methyl) and δ 8.2–8.5 (m, 3H, pyridine protons). Coupling constants (J = 5.2 Hz) confirm substitution patterns .
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O acetate) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 231.98 (theoretical 232.04) .
Advanced Research Questions
Q. How can researchers mitigate unexpected side reactions during dearomatization of 4-Bromopyridin-3-yl acetate derivatives?
Answer: Dearomatization challenges (e.g., dimerization or ring-opening) require:
- Temperature Control : Maintaining reactions at –10°C to 0°C minimizes side products .
- Lewis Acid Catalysts : BF₃·OEt₂ in dichloromethane improves dihydropyridine yield to 70% by stabilizing intermediates .
- In-Situ Monitoring : Real-time NMR tracks reaction progress, enabling adjustments to reagent addition rates .
Q. Table 2. Dearomatization Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| None | DCM | 25 | 45 | |
| BF₃·OEt₂ | DCM | 0 | 70 | |
| ZnCl₂ | THF | -10 | 60 |
Q. How to resolve contradictory regioselectivity data in halogenation reactions of pyridine precursors?
Answer: Discrepancies arise from electronic effects of substituents. Strategies include:
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict bromine addition at position 4 due to electron-withdrawing effects of the acetate group .
- Competitive Experiments : Using NBS in acetonitrile, meta/para ratios are validated by LC-MS, showing >80% para selectivity for acetate-substituted pyridines .
Q. What methodologies assess the stability of 4-Bromopyridin-3-yl acetate under varying storage conditions?
Answer:
- Accelerated Stability Testing : Samples stored at 40°C/75% relative humidity (RH) for 6 months show <5% degradation via HPLC, with deacetylated byproducts (e.g., 4-bromo-3-hydroxypyridine) as primary impurities .
- Optimal Storage : Argon atmosphere at –20°C preserves >95% purity for 12 months .
Q. How are computational tools applied to predict reactivity in 4-Bromopyridin-3-yl acetate derivatives?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways, e.g., acetonitrile stabilizes transition states in bromination .
- Docking Studies : Predict binding affinities of derivatives in biological targets (e.g., enzyme active sites) using AutoDock Vina .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for 4-Bromopyridin-3-yl acetate synthesis?
Answer:
- Parameter Standardization : Variability often stems from differences in solvent purity (e.g., anhydrous vs. technical-grade DMF). Replicating reactions with rigorously dried solvents improves consistency .
- Byproduct Identification : LC-MS analysis of low-yield batches identifies acetyl migration byproducts, guiding purification via column chromatography (silica gel, hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
